Cas no 615-71-4 (Benzene-1,2,4-triamine)
Benzene-1,2,4-triamine Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Benzenetriamine
- benzene-1,2,4-triamine
- BENZENE-1,2,4-TRIYLTRIAMINE
- 1,2,4-Triaminobenzene
- 1,3,4-Benzenetriamine
- 1,3,4-Triaminobenzene
- 1,4,5-triaminobenzene
- 2,4-diaminoaniline
- 4-amino-1,2-phenylenediamine
- EINECS 210-443-3
- Benzene-1,2,4-triamine
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Computed Properties
- Exact Mass: 123.08000
Experimental Properties
- Density: 1.1097 (rough estimate)
- Melting Point: 97.3°C
- Boiling Point: 219.27°C (rough estimate)
- Refractive Index: 1.5589 (estimate)
- PSA: 78.06000
- LogP: 2.17680
Benzene-1,2,4-triamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088404-5g |
Benzene-1,2,4-triamine |
615-71-4 | 95% | 5g |
$887.40 | 2023-09-01 | |
| TRC | B190090-50mg |
Benzene-1,2,4-triamine |
615-71-4 | 50mg |
$ 173.00 | 2023-04-19 | ||
| TRC | B190090-100mg |
Benzene-1,2,4-triamine |
615-71-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B190090-500mg |
Benzene-1,2,4-triamine |
615-71-4 | 500mg |
$ 1378.00 | 2023-04-19 | ||
| Crysdot LLC | CD12054399-5g |
Benzene-1,2,4-triamine |
615-71-4 | 95+% | 5g |
$870 | 2024-07-24 | |
| TRC | B190090-250mg |
Benzene-1,2,4-triamine |
615-71-4 | 250mg |
$ 775.00 | 2023-04-19 |
Benzene-1,2,4-triamine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Benzene-1,2,4-triamine
Introduction to 1,2,4-Benzenetriamine (CAS No: 615-71-4)
1,2,4-Benzenetriamine, with the chemical formula C₆H₁₂N₃ and CAS number 615-71-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This triamine derivative of benzene has garnered attention due to its unique structural properties and potential applications in drug development, catalysis, and material science. The compound's molecular structure, featuring three amino groups attached to a benzene ring, makes it a versatile intermediate for synthesizing more complex molecules. Its reactivity and functionalization capabilities have positioned it as a valuable building block in synthetic chemistry.
The synthesis of 1,2,4-Benzenetriamine typically involves multi-step reactions starting from benzene or its derivatives. One common approach involves the nucleophilic substitution of halogenated benzenes with ammonia or amines under controlled conditions. The introduction of the three amino groups in a specific arrangement requires precise control over reaction parameters such as temperature, pressure, and catalyst selection. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the production of high-purity 1,2,4-Benzenetriamine more feasible.
In pharmaceutical research, 1,2,4-Benzenetriamine has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its triamine core can be functionalized to create ligands for metal-organic frameworks (MOFs) or to serve as a scaffold for drug candidates targeting various diseases. For instance, studies have shown that derivatives of 1,2,4-Benzenetriamine can exhibit antimicrobial properties by interfering with bacterial cell wall synthesis. This has sparked interest in developing novel antibiotics based on this chemical framework.
Another area where 1,2,4-Benzenetriamine shows promise is in the field of catalysis. The compound's ability to coordinate with transition metals makes it an effective ligand in homogeneous catalysis. Researchers have utilized derivatives of 1,2,4-Benzenetriamine to develop catalysts for cross-coupling reactions, which are crucial in constructing complex organic molecules. These reactions are widely used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs). The use of such ligands can improve reaction yields and selectivity, reducing waste and energy consumption.
Recent studies have also highlighted the role of 1,2,4-Benzenetriamine in materials science. Its incorporation into polymers or coatings can enhance material properties such as conductivity or mechanical strength. For example, polymers functionalized with 1,2,4-Benzenetriamine units have shown improved stability under extreme conditions, making them suitable for high-performance applications in aerospace or automotive industries. The compound's versatility allows for tailored modifications that can meet specific material requirements.
The chemical reactivity of 1,2,4-Benzenetriamine is further demonstrated by its participation in various organic transformations. It can undergo condensation reactions to form imines or hydrazones, which are important intermediates in medicinal chemistry. Additionally, its ability to form stable complexes with metals opens up possibilities for applications in nanotechnology and sensor development. These complexes can be designed to detect specific analytes or trigger responses in response to environmental changes.
From an industrial perspective, the production and application of 1,2,4-Benzenetriamine must adhere to stringent quality control measures. Impurities or byproducts can significantly affect its performance in downstream applications. Therefore,advanced purification techniques such as column chromatography or recrystallization are employed to ensure high purity levels. Furthermore,environmental considerations are increasingly important,with researchers exploring greener synthetic routes that minimize waste and hazardous byproducts.
The future prospects of 1,2,4-Benzenetriamine are promising,with ongoing research expanding its potential applications。 Innovations in computational chemistry are aiding the design of new derivatives with tailored properties,while biocatalytic methods are being explored for more sustainable synthesis routes。 As our understanding of molecular interactions deepens,the role of compounds like 1,2,4-Benzenetriamine will likely grow,particularly in addressing global challenges such as healthcare and sustainable materials.
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